N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(methylsulfonyl)benzamide

Medicinal chemistry Kinase inhibitor patent landscape Chemical intellectual property

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(methylsulfonyl)benzamide (CAS 896290-33-8, molecular formula C21H16N2O3S2, molecular weight 408.49 g/mol) is a synthetic small molecule belonging to the acenaphthothiazole-benzamide chemotype. The compound features a 4,5-dihydroacenaphtho[5,4-d]thiazole core coupled via an amide linkage to a 3-(methylsulfonyl)phenyl moiety.

Molecular Formula C21H16N2O3S2
Molecular Weight 408.49
CAS No. 896290-33-8
Cat. No. B2809580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(methylsulfonyl)benzamide
CAS896290-33-8
Molecular FormulaC21H16N2O3S2
Molecular Weight408.49
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5
InChIInChI=1S/C21H16N2O3S2/c1-28(25,26)15-6-2-5-14(10-15)20(24)23-21-22-19-16-7-3-4-12-8-9-13(18(12)16)11-17(19)27-21/h2-7,10-11H,8-9H2,1H3,(H,22,23,24)
InChIKeyIANDUKUADWQAFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(methylsulfonyl)benzamide (CAS 896290-33-8): Chemical Class, Core Scaffold, and Procurement-Relevant Baseline Information


N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(methylsulfonyl)benzamide (CAS 896290-33-8, molecular formula C21H16N2O3S2, molecular weight 408.49 g/mol) [1] is a synthetic small molecule belonging to the acenaphthothiazole-benzamide chemotype . The compound features a 4,5-dihydroacenaphtho[5,4-d]thiazole core coupled via an amide linkage to a 3-(methylsulfonyl)phenyl moiety. This structural class has been investigated in kinase inhibitor discovery programs and broader medicinal chemistry efforts, with the acenaphthothiazole heterocyclic system serving as a recognized privileged scaffold for modulating ATP-binding pocket interactions and other protein targets [2]. The compound is commercially catalogued as a research reagent with a typical purity specification of 95%, intended exclusively for non-human laboratory use [1].

Why Generic Substitution Fails for CAS 896290-33-8: Structural Determinants That Preclude Simple Analog Interchange in the Acenaphthothiazole-Benzamide Series


Compounds within the acenaphthothiazole-benzamide subclass cannot be treated as functionally interchangeable. Modest structural modifications—particularly at the benzamide 3-position substituent or the acenaphthothiazole core oxidation state—can profoundly alter target engagement profiles, physicochemical properties, and biological outcomes. The methylsulfonyl group at the benzamide meta position in CAS 896290-33-8 introduces a combination of hydrogen-bond acceptor capacity and electron-withdrawing character that distinguishes it from unsubstituted, methoxy, methyl, acetyl, or halogenated benzamide analogs . Published thiazole-based kinase inhibitor SAR studies demonstrate that sulfonyl-containing benzamide derivatives exhibit target selectivity and potency profiles that are not recapitulated by analogs bearing smaller or electronically distinct substituents, making blanket substitution scientifically unjustified without empirical verification [1].

Quantitative Differentiation Evidence for N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(methylsulfonyl)benzamide (CAS 896290-33-8) Versus Closest Analogs


Patent-Defined Structural Novelty: Explicit Protection of the Methylsulfonyl-Substituted Acenaphthothiazole-Benzamide Chemotype

WIPO patent applications encompassing thiazole-containing compounds of Formula (I) for casein kinase 1 delta (CSNK1D) modulation explicitly claim benzamide-thiazole conjugates bearing sulfonyl substituents, a structural space that includes the methylsulfonylbenzamide motif present in CAS 896290-33-8 [1]. In contrast, earlier acenaphtho heterocyclic patents (e.g., Bcl-2 family inhibitor filings) claim unsubstituted or alkyl-substituted acenaphthothiazole cores without the methylsulfonylbenzamide appendage, defining a distinct chemical matter boundary [2]. This patent-based differentiation establishes that the target compound occupies a structurally non-obvious sub-region of the acenaphthothiazole chemical space explicitly reserved in kinase-targeting intellectual property.

Medicinal chemistry Kinase inhibitor patent landscape Chemical intellectual property

LogP Differentiation: Methylsulfonyl-Benzamide Analog Exhibits Reduced Lipophilicity Versus Methoxy-Substituted Acenaphthothiazole Comparator

Computational LogP prediction for CAS 896290-33-8 yields an XLogP of approximately 4.6, driven by the polar methylsulfonyl group [1]. In contrast, the 2-methoxybenzamide analog F0779-0430 (N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-methoxybenzamide, CAS 6262-40-4, molecular formula C21H16N2O2S, MW 360.43) has a reported LogP of 5.19, reflecting the greater lipophilicity contributed by the methoxy substituent . This represents a ΔLogP of approximately −0.6 log units for the methylsulfonyl analog. A structurally distinct comparator, N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1-naphthamide (CAS 6262-41-5, MW 380.46), exhibits a LogP of 6.34, yielding a ΔLogP of approximately −1.7 log units for CAS 896290-33-8 .

Physicochemical profiling LogP Drug-likeness Acenaphthothiazole SAR

Target Class Inference: Acenaphthothiazole-Benzamide Scaffolds Are Privileged for Kinase Inhibition, with Sulfonyl Substituents Implicated in PI3K Pathway Selectivity

Thiazole derivatives represent a well-established privileged scaffold for kinase inhibitor development, with patent literature explicitly claiming bis-thiazole and thiazole-benzamide conjugates as PI3K inhibitors and CSNK1D modulators [1]. Within this broader class, sulfonyl-containing benzamide-thiazole compounds have been shown to modulate PI3K/Akt/mTOR pathway signaling in cellular assays [2]. The acenaphthothiazole core, as a tricyclic thiazole variant, is described in the patent literature as a kinase-targeting scaffold [3]. No equivalent kinase-targeting patent coverage exists for non-sulfonyl acenaphthothiazole-benzamide analogs such as the unsubstituted benzamide, 4-methylbenzamide, or acetamide variants, which are catalogued primarily as research intermediates without disclosed kinase activity data . Note: direct quantitative kinase inhibition data (IC50/Kd) for CAS 896290-33-8 specifically have not been identified in public literature as of the search date; this inference is based on patent class-level evidence.

Kinase inhibitor PI3K/Akt/mTOR pathway Thiazole SAR Target engagement

Antiproliferative Activity Threshold: 4-Methoxy Analog Demonstrates IC50 of 15 µM in MCF7 Cells, Establishing a Baseline for Substituent-Dependent Cytotoxicity in the Acenaphthothiazole-Benzamide Series

The 4-methoxybenzamide analog (N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-methoxybenzamide, same acenaphthothiazole core but with a methoxy rather than methylsulfonyl substituent) has a reported IC50 value of 15 µM against the MCF7 breast cancer cell line . This provides a quantitative benchmark for the acenaphthothiazole-benzamide scaffold class. The methylsulfonyl group in CAS 896290-33-8 introduces substantially greater polarity, hydrogen-bond acceptor capacity, and electron-withdrawing character than the methoxy group in this comparator, which is predicted—based on established benzamide-thiazole SAR principles—to alter both target binding affinity and cellular permeability relative to the methoxy-substituted series [1]. Direct comparative cellular IC50 data for CAS 896290-33-8 in matched MCF7 assays have not been identified in public literature; the 15 µM benchmark is provided here as the closest available scaffold-class reference point to guide experimental prioritization.

Anticancer screening MCF7 cytotoxicity Acenaphthothiazole SAR Cellular pharmacology

Recommended Research and Procurement Application Scenarios for N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(methylsulfonyl)benzamide (CAS 896290-33-8)


Kinase-Focused Chemical Library Expansion with Patent-Differentiated Acenaphthothiazole Chemotypes

Procurement teams building kinase-targeted screening libraries should consider CAS 896290-33-8 as a patent-differentiated entry within the thiazole-benzamide chemical space. The compound's structural features align with kinase modulator patent families covering CSNK1D and PI3K targets [1], while its methylsulfonyl substitution distinguishes it from earlier acenaphtho heterocycle patents directed at Bcl-2 family proteins [2]. This dual positioning—kinase relevance plus distinct IP space—makes it a strategic addition for organizations seeking to diversify screening collections without encroaching on competitor chemical matter.

Structure-Activity Relationship (SAR) Studies Comparing Methylsulfonyl Versus Methoxy, Methyl, and Unsubstituted Benzamide Substituents on the Acenaphthothiazole Core

The acenaphthothiazole-benzamide series offers a tractable SAR platform for probing how benzamide substitution affects target binding and cellular activity. The 4-methoxy analog has a reported MCF7 IC50 of 15 µM, establishing a scaffold-class baseline . CAS 896290-33-8, with its methylsulfonyl substituent, provides a physicochemically distinct comparator (ΔLogP ≈ −0.6 vs. methoxy analog) for systematic SAR campaigns aimed at understanding how substituent polarity and hydrogen-bonding capacity influence kinase selectivity, antiproliferative potency, and ADME properties in matched assay panels.

Physicochemical Property Optimization: Evaluating Lower-LogP Acenaphthothiazole Analogs for Improved Assay Compatibility

With an XLogP of approximately 4.6, CAS 896290-33-8 is substantially less lipophilic than the 2-methoxy analog (LogP 5.19) and the 1-naphthamide analog (LogP 6.34) within the acenaphthothiazole series . This property profile makes CAS 896290-33-8 the preferred starting point for laboratories experiencing solubility-limited assay behavior or nonspecific binding artifacts with more lipophilic analogs. The reduced LogP predicts improved aqueous solubility and lower nonspecific protein binding, directly benefiting high-throughput screening data quality and reducing false-positive rates from compound aggregation.

Computational Docking and Pharmacophore Modeling Using the Acenaphthothiazole Privileged Scaffold

The acenaphthothiazole core represents a conformationally constrained tricyclic thiazole variant described in kinase-targeting patent literature as a PI3K-binding scaffold [3]. CAS 896290-33-8, with the methylsulfonylbenzamide appendage introducing defined hydrogen-bond acceptor vectors, is well-suited for computational chemistry investigations including molecular docking studies against kinase ATP-binding pockets and pharmacophore model development. The combination of a rigid polycyclic core with a polar substituent provides a useful template for structure-based design efforts targeting kinases and related ATP-utilizing enzymes.

Quote Request

Request a Quote for N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(methylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.